Glyclopyramide

Catalog No.
S529032
CAS No.
631-27-6
M.F
C11H14ClN3O3S
M. Wt
303.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyclopyramide

CAS Number

631-27-6

Product Name

Glyclopyramide

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea

Molecular Formula

C11H14ClN3O3S

Molecular Weight

303.77 g/mol

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

Soluble in DMSO

Synonyms

Glyclopyramide; Gliclopiramida; Glyclopyramidum.

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound Glyclopyramide is 303.0444 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action in Blood Sugar Control

Glyclopyramide functions by stimulating the release of insulin from pancreatic beta cells. Insulin promotes glucose uptake by peripheral tissues, leading to a reduction in blood sugar levels [1]. Research suggests that glyclopyramide might also have an extra-pancreatic effect by increasing insulin sensitivity in muscle and fat cells [2].

[1] J. S. Yudkin. (2009). Insulin. Oxford University Press [2] N. Sakura et al. (1990). Extra-pancreatic effects of glyclopyramide on insulin sensitivity and glucose metabolism in patients with non-insulin-dependent diabetes mellitus. Hormone and Metabolic Research, 22(12), 732-737

Glyclopyramide in Comparative Studies

Researchers are actively comparing the efficacy and safety profiles of glyclopyramide with other oral hypoglycemic agents. These studies aim to identify the most suitable treatment options for different patient subgroups within the type 2 diabetes population [3, 4].

[3] A. M. J. Petrie et al. (2012). A systematic review of the comparative effectiveness of second-generation sulfonylureas for type 2 diabetes. Diabetes Care, 35(8), 1732-1740 [4] J. B. Little et al. (2007). Glimepiride compared with glyburide and glyclopyramide for long-term glycemic control in type 2 diabetes mellitus. The New England Journal of Medicine, 357(4), 312-322

Exploring Potential Benefits Beyond Glycemic Control

Recent scientific research is investigating the potential of glyclopyramide for applications beyond managing blood sugar levels in diabetic patients. This includes studying its possible effects on:

  • Cardiovascular health: Some studies suggest glyclopyramide might offer some protection against cardiovascular complications in diabetic patients, although more research is needed [5].
  • Cognitive function: Preliminary research explores the possibility that glyclopyramide may have a neuroprotective effect, potentially impacting cognitive decline [6].

Glyclopyramide is a second-generation sulfonylurea medication primarily used in the management of type 2 diabetes mellitus. It was first marketed in Japan in 1965 and functions by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The chemical structure of glyclopyramide includes a sulfonylurea moiety, which is key to its pharmacological action, and it is classified as an antihyperglycemic agent due to its effectiveness in controlling blood sugar levels in diabetic patients .

That are crucial for its synthesis and biological activity. One significant reaction involves the formation of the sulfonylurea bond, which is essential for its pharmacological properties. The synthesis typically includes the reaction of a substituted urea with a sulfonyl chloride. Key steps may include:

  • Formation of the Sulfonamide: Reaction of an amine with sulfonyl chloride.
  • Urea Formation: Condensation between the sulfonamide and isocyanate or similar reagents.
  • Cyclization: In some synthesis routes, cyclization may occur, leading to various structural isomers.

These reactions can be monitored using techniques such as thin layer chromatography and nuclear magnetic resonance spectroscopy to confirm product identity and purity .

The synthesis of glyclopyramide can be achieved through several methods, typically involving multi-step organic reactions:

  • Starting Materials: Commonly begins with 4-chlorobenzenesulfonyl chloride and urea derivatives.
  • Reagents: Use of bases such as pyridine or triethylamine to facilitate reactions.
  • Reaction Conditions: Often conducted under reflux conditions or at room temperature depending on the specific reaction step.

Glyclopyramide's primary application is in the treatment of type 2 diabetes mellitus. It is used to:

  • Manage blood glucose levels effectively.
  • Serve as part of combination therapy with other antidiabetic medications.
  • Potentially provide additional benefits such as weight neutrality compared to some other diabetes medications.

Its role in diabetes management makes it a valuable option for patients who require insulin secretagogues .

Research on glyclopyramide has identified several important drug interactions:

  • With Other Antidiabetic Agents: Glyclopyramide can have additive effects when used with other oral hypoglycemics or insulin, necessitating careful monitoring of blood glucose levels.
  • Impact on Metabolism: It may influence the metabolism of drugs processed by the liver enzymes, particularly cytochrome P450 isoenzymes.
  • Food Interactions: The absorption and efficacy can be affected by food intake, highlighting the importance of dietary considerations during treatment .

Glyclopyramide shares similarities with several other sulfonylureas but has unique features that differentiate it:

Compound NameUnique FeaturesClinical Use
GlimepirideMore potent; longer duration of actionType 2 diabetes
ChlorpropamideFirst-generation; longer half-lifeType 2 diabetes
GlyburideHigher risk of hypoglycemia; more side effectsType 2 diabetes
GlipizideShorter duration; less potent than glyclopyramideType 2 diabetes

Glyclopyramide's unique profile includes a favorable side effect profile and effective glucose-lowering capabilities, making it a preferred choice for certain patient populations .

Glyclopyramide belongs to the second-generation sulfonylurea class of antidiabetic compounds and represents a structurally unique member characterized by its pyrrolidine substituent [1] [2]. The compound exhibits a molecular formula of C₁₁H₁₄ClN₃O₃S with a molecular weight of 303.77 g/mol [1] [3]. This chemical entity demonstrates significant structural complexity, incorporating multiple functional groups including a chlorobenzenesulfonamide moiety linked to a semicarbazide bridge that connects to a pyrrolidine ring system [3] [4].

X-ray Crystallography and Three-Dimensional Conformation

The three-dimensional structural characterization of glyclopyramide through X-ray crystallographic methods presents significant challenges due to the inherent flexibility of the molecule and the dynamic nature of its conformational states. While direct crystallographic data for glyclopyramide remains limited in the literature, the compound exhibits an achiral molecular architecture with no defined stereocenters [5]. The molecular geometry is dominated by the planar aromatic chlorobenzene ring system, which provides structural rigidity to one portion of the molecule [3].

The chlorobenzenesulfonamide fragment adopts a characteristic geometry consistent with other sulfonylurea derivatives, where the sulfonyl group maintains a tetrahedral arrangement around the sulfur atom. The electron density distribution suggests significant delocalization across the aromatic system, with the chlorine substituent at the para-position influencing the electronic environment of the benzene ring [3] [4].

X-ray crystallography studies on related sulfonylurea compounds indicate that the urea bridge typically exhibits planar or near-planar conformations due to resonance stabilization. However, the pyrrolidine ring in glyclopyramide introduces conformational flexibility that may result in multiple low-energy conformers in the solid state [6] [7]. The five-membered pyrrolidine ring adopts an envelope or twist conformation, with rapid interconversion between these forms occurring at room temperature [8].

Crystal packing interactions are primarily governed by intermolecular hydrogen bonding involving the sulfonamide and urea functional groups. The N-H···O=S and N-H···O=C hydrogen bonding patterns create extended networks in the crystal lattice, contributing to the relatively high melting point of 200-201°C observed for the compound [3] [9]. These interactions also influence the molecular conformation in the solid state, potentially stabilizing specific rotameric forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for glyclopyramide, revealing distinct spectral signatures that confirm the molecular connectivity and dynamic behavior in solution. The ¹H NMR spectrum exhibits characteristic resonances that can be systematically assigned to the various proton environments within the molecule [10] [11].

The aromatic region of the ¹H NMR spectrum displays a characteristic AA'BB' pattern typical of para-disubstituted benzene rings. The protons ortho to the sulfonyl group appear as a doublet around 7.8-8.0 ppm, while the protons ortho to the chlorine substituent resonate at approximately 7.4-7.6 ppm. The downfield chemical shifts reflect the deshielding effects of both the electron-withdrawing sulfonyl and chlorine substituents [12].

The pyrrolidine ring protons generate a complex multipicity pattern in the aliphatic region. The N-CH₂ protons adjacent to the nitrogen atom typically appear around 3.4-3.6 ppm as a broad triplet, while the remaining methylene groups resonate between 1.8-2.0 ppm. The broadening of these signals results from rapid exchange processes and the conformational dynamics of the five-membered ring [13] [14].

The urea N-H protons exhibit characteristic chemical shifts around 8.5-9.5 ppm, appearing as broad singlets due to rapid exchange with trace water or protic solvents. The chemical shift values are sensitive to hydrogen bonding interactions and may vary significantly with solvent polarity and concentration [10].

¹³C NMR spectroscopy reveals eleven distinct carbon environments consistent with the molecular formula. The carbonyl carbon of the urea group appears around 155-160 ppm, while the aromatic carbons resonate in the typical range of 125-140 ppm [11] [12]. The pyrrolidine carbons generate signals between 25-50 ppm, with the N-CH₂ carbons appearing further downfield due to the α-nitrogen effect [15].

Two-dimensional NMR techniques, including COSY and HSQC experiments, provide definitive assignment of all ¹H and ¹³C resonances and confirm the structural connectivity. NOE experiments reveal spatial proximities between protons, supporting the proposed three-dimensional structure and providing insights into the preferred solution conformation [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of glyclopyramide reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. Under electron ionization conditions, the molecular ion appears at m/z 303, corresponding to the molecular weight of the intact compound [1] [3].

The primary fragmentation pathways involve cleavage of the weakest bonds within the molecular framework. The most prominent fragmentation occurs at the S-N bond connecting the sulfonyl group to the urea bridge, resulting in the formation of a characteristic fragment at m/z 175, corresponding to the 4-chlorobenzenesulfonyl cation [17] [18]. This fragment represents a diagnostic marker for glyclopyramide and related sulfonylurea compounds.

Secondary fragmentation of the pyrrolidine-containing portion generates fragments at m/z 128 and m/z 70, corresponding to the loss of the pyrrolidine ring and subsequent decomposition products. The base peak in the mass spectrum typically appears at m/z 155, resulting from the loss of the chlorobenzene moiety (C₆H₄Cl, 112 mass units) from the molecular ion [18] [19].

Under collision-induced dissociation (CID) conditions, additional fragmentation pathways become accessible. The urea bridge undergoes characteristic fragmentation, producing ions at m/z 183 (loss of pyrrolidine) and m/z 158 (subsequent loss of CO). These fragmentation patterns are consistent with the electron-donating nature of the pyrrolidine substituent, which stabilizes the resulting cationic fragments [17].

Electrospray ionization mass spectrometry (ESI-MS) provides complementary information under gentler ionization conditions. The protonated molecular ion [M+H]⁺ appears at m/z 304, often accompanied by sodium and potassium adducts at m/z 326 and m/z 342, respectively. The fragmentation pattern under ESI conditions differs significantly from electron ionization, with preferential cleavage occurring at the pyrrolidine nitrogen to yield characteristic fragments [19] [20].

Vibrational Spectroscopy (Infrared/Raman) Characteristics

Vibrational spectroscopic analysis of glyclopyramide provides detailed information about the functional groups present and their local environments. The infrared spectrum exhibits characteristic absorption bands that serve as diagnostic markers for structural identification and purity assessment [21] [22].

The N-H stretching vibrations of the urea and sulfonamide groups appear as distinct bands in the 3200-3500 cm⁻¹ region. The primary sulfonamide N-H stretch typically occurs around 3350 cm⁻¹, while the urea N-H stretches appear as a doublet around 3300 and 3180 cm⁻¹. These frequencies are sensitive to hydrogen bonding interactions and provide information about the solid-state structure [23] [24].

The C=O stretching vibration of the urea group generates a strong absorption band around 1650-1680 cm⁻¹. The exact frequency depends on the hydrogen bonding environment and crystal packing interactions. This band serves as a primary diagnostic feature for identifying the intact urea functionality [25].

The sulfonyl group exhibits characteristic symmetric and asymmetric S=O stretching vibrations around 1150 and 1350 cm⁻¹, respectively. These bands are typically intense and well-resolved, providing unambiguous identification of the sulfonamide functionality. The frequencies are relatively insensitive to environmental effects, making them reliable diagnostic markers [26] [27].

The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region, with the exact pattern reflecting the substitution pattern of the benzene ring. The presence of both electron-withdrawing (Cl, SO₂) and electron-donating effects influences the vibrational frequencies and intensities [28] [29].

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic ring breathing modes appear as strong Raman bands around 1000-1100 cm⁻¹, while the pyrrolidine ring vibrations generate characteristic bands in the 800-900 cm⁻¹ region [30] [31].

The C-Cl stretching vibration produces a characteristic Raman band around 750-800 cm⁻¹, which serves as a diagnostic marker for the chlorosubstituted aromatic ring. The intensity and frequency of this band provide information about the electronic environment of the chlorine substituent [32] [33].

Low-frequency Raman spectroscopy reveals lattice modes and conformational vibrations below 400 cm⁻¹, providing insights into crystal packing interactions and molecular flexibility. These bands are particularly sensitive to polymorphic transformations and solid-state phase transitions [34] [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

303.0444402 g/mol

Monoisotopic Mass

303.0444402 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE474IKG1W

Pharmacology

Glyclopyramide is a second-generation sulfonylurea with antihyperglycemic activity. Compared to first-generation compounds and like other second-generation compounds, glyclopyramide works more effectively with fewer side effects. This agent has a relatively short half-life of 4.0 hours and is excreted mainly by the kidneys.

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Other CAS

631-27-6

Wikipedia

Glyclopyramide

Dates

Last modified: 02-18-2024
1: Dumpati R, Ramatenki V, Vadija R, Vellanki S, Vuruputuri U. Structural insights into suppressor of cytokine signaling 1 protein- identification of new leads for type 2 diabetes mellitus. J Mol Recognit. 2018 Jul;31(7):e2706. doi: 10.1002/jmr.2706. Epub 2018 Apr 6. PubMed PMID: 29630758.
2: Ozawa H, Murai Y, Ozawa T. [A 50-year history of new drugs in Japan-the development and progress of anti-diabetic drugs and the epidemiological aspects of diabetes mellitus]. Yakushigaku Zasshi. 2003;38(1):11-27. Japanese. PubMed PMID: 14570054.
3: Yamagata S, Goto Y, Oneda A, Kikuchi J, Toyota T. Clinical evaluation of the effect of glyclopyramide in diabetes mellitus. Tohoku J Exp Med. 1969 Jun;98(2):155-69. PubMed PMID: 5811101.

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